3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile
Overview
Description
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is characterized by its complex structure, which includes dichlorophenoxy and trifluoromethyl groups attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile typically involves multiple steps One common method starts with the preparation of 2,4-dichlorophenol, which is then reacted with 3,5-dichloropyridine under basic conditions to form the intermediate compound This intermediate is further reacted with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its herbicidal activity.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the formulation of herbicides and pesticides for agricultural applications.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets in plants. The compound mimics natural plant hormones called auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular pathways involved include the disruption of cell division and elongation processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacking the trifluoromethyl and pyridine groups.
Mecoprop: Another phenoxy herbicide with a similar mode of action but different structural features.
Dicamba: A benzoic acid derivative with herbicidal properties similar to those of phenoxy herbicides.
Uniqueness
3-(2,4-Dichloro-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile is unique due to the presence of the trifluoromethyl and pyridine groups, which enhance its herbicidal activity and stability compared to other similar compounds. These structural features contribute to its effectiveness in controlling a wide range of broadleaf weeds.
Properties
IUPAC Name |
3-(2,4-dichlorophenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3N2O/c14-8-1-2-11(9(15)4-8)21-12-3-7(13(16,17)18)6-20-10(12)5-19/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDYNCLNTBFBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(N=CC(=C2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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